Product packaging for 8-quinolinyl 6-quinoxalinecarboxylate(Cat. No.:)

8-quinolinyl 6-quinoxalinecarboxylate

Cat. No.: B4219688
M. Wt: 301.3 g/mol
InChI Key: OEDVXPVAQNCDLM-UHFFFAOYSA-N
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Description

8-quinolinyl 6-quinoxalinecarboxylate is a synthetic heterocyclic ester of interest in pharmaceutical and materials science research. This compound combines a quinoline moiety with a quinoxaline carboxylate, two structures known for diverse and potent biological activities. Quinoxaline derivatives are extensively investigated for their broad spectrum of pharmacological properties, including antimicrobial, antitumor, anticancer, and anti-inflammatory effects . Specifically, quinoxaline-based molecules have been identified as inhibitors of critical enzymes like DprE1 in Mycobacterium tuberculosis and have shown antitumor activity as DNA intercalators, similar to the natural product Echinomycin . The quinoline scaffold is also a privileged structure in drug discovery; its derivatives have demonstrated potent and selective in vitro cytotoxicity against various human cancer cell lines, such as prostate (PC3), cervical (HeLa), and breast (MCF-7) carcinomas . The molecular fusion in this compound is designed to potentially act as a multi-targeting agent or as a precursor for synthesizing more complex molecules for evaluating new therapeutic pathways. This product is intended for research applications only, including as a building block in organic synthesis, a candidate for in vitro biological screening, and for the development of functional materials. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11N3O2 B4219688 8-quinolinyl 6-quinoxalinecarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-8-yl quinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O2/c22-18(13-6-7-14-15(11-13)20-10-9-19-14)23-16-5-1-3-12-4-2-8-21-17(12)16/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDVXPVAQNCDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C3=CC4=NC=CN=C4C=C3)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis of 8 Quinolinyl 6 Quinoxalinecarboxylate and Analogues

Established Synthetic Routes for Quinoline (B57606) Carboxylates

The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. Consequently, a vast array of synthetic methods for its construction has been developed, ranging from century-old name reactions to modern catalytic strategies. The synthesis of quinoline carboxylates, a key subclass, often leverages these established routes with appropriately functionalized starting materials.

Transition Metal-Catalyzed C-H Activation Strategies

Modern synthetic organic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds, and the synthesis of quinolines has significantly benefited from this evolution. Transition metal catalysis, particularly with rhodium, has enabled highly regioselective and efficient routes to quinoline carboxylates.

One prominent strategy involves the rhodium(III)-catalyzed C-H activation and annulation of imidamides with cyclopropanols, where the cyclopropanol (B106826) serves as a three-carbon synthon. This method proceeds through a sequence of C-H/C-C bond cleavage and subsequent C-C/C-N bond formation to construct the 2-substituted quinoline core. researchgate.net The use of a bifunctional imidamide directing group is crucial for the reaction's success, and the process often requires an oxidant like Cu(OAc)₂ to facilitate the catalytic cycle. researchgate.net

Another innovative rhodium-catalyzed approach is the cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. beilstein-journals.orgnih.gov This reaction, catalyzed by Rh(II) complexes, likely proceeds through the formation of a cyclopropane (B1198618) intermediate at the C2-C3 double bond of the indole (B1671886), followed by ring-opening and elimination to yield ethyl quinoline-3-carboxylates. beilstein-journals.orgnih.gov This method is notable for its mild reaction conditions and good to high yields, offering a significant improvement over classical methods that often required high temperatures and harsh basic conditions. beilstein-journals.orgnih.gov The reaction is sensitive to the substitution pattern on the indole, with substituents at the 2-position being detrimental to the reaction. beilstein-journals.org

Furthermore, direct rhodium-catalyzed ortho-C-H bond activation has been utilized for the synthesis of quinoline carboxylates, establishing an efficient pathway through cascade C-H activation and heteroannulation reactions. mdpi.com

Table 1: Examples of Rhodium-Catalyzed Synthesis of Quinoline Carboxylates

Catalyst Substrates Product Type Key Features Citations
Rh(III) complexes Imidamides, Cyclopropanols 2-Substituted Quinolines C-H/C-C activation; requires oxidant (Cu(OAc)₂) researchgate.net
Rh(II) complexes Indoles, Ethyl Halodiazoacetates Ethyl Quinoline-3-carboxylates Mild conditions; cyclopropanation-ring expansion mechanism beilstein-journals.orgnih.gov
Rhodium Catalyst Not specified in abstract Quinoline Carboxylates Cascade C-H activation and heteroannulation mdpi.com

Condensation Reactions and Oxidative Annulation Approaches

Classical condensation reactions remain a cornerstone of quinoline synthesis. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a widely used method. A reusable solid acid catalyst, Nafion NR50, has been employed for the Friedländer synthesis under microwave conditions, demonstrating a move towards more environmentally friendly protocols. mdpi.com

Oxidative annulation strategies provide another powerful avenue to quinolines. These methods often involve the coupling of anilines with other components, followed by an oxidative cyclization to form the quinoline ring. For instance, anilines can react with allyl alcohols in the presence of a palladium catalyst and an oxidant (dioxygen) to form quinoline derivatives. mdpi.com The reaction pathway involves the initial oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, followed by condensation with the aniline (B41778) and subsequent cyclization. mdpi.com

Another approach is the alkali-catalyzed dehydrogenative coupling of amino alcohols and ketones. rsc.org Using a simple catalyst like sodium hydride (NaH), an efficient hydride transfer occurs from the alcohol to the ketone, generating an aldehyde intermediate in situ, which then undergoes condensation and cyclization to afford quinolines. rsc.org Furthermore, cascade reactions involving 2-azidobenzaldehydes can be used. For example, a one-pot synthesis of 2,3-substituted quinolines proceeds via a sequence of condensation, Michael addition, Staudinger reaction, and aza-Wittig cyclization. nih.gov

One-Pot and Green Chemistry Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing one-pot syntheses of quinolines that are both atom-economical and environmentally benign. The use of nanocatalysts and solvent-free or aqueous reaction conditions are hallmarks of this modern approach. nih.govacs.org

Nanocatalysts, due to their high surface area and unique properties, offer an effective alternative for quinoline synthesis, often enabling reactions under milder conditions with improved yields and catalyst recyclability. nih.govacs.org Various metal-based nanocatalysts (e.g., Fe, Cu, Zn, Ni, Au) have been successfully applied in one-pot protocols, such as the Friedländer reaction, under solvent-free conditions at elevated temperatures (e.g., 90 °C), achieving high yields in short reaction times (15–60 minutes). nih.gov

One-pot protocols for synthesizing quinoline-2-carboxylates have been developed starting from β-nitroacrylates and 2-aminobenzaldehydes. mdpi.comnih.gov Optimization of reaction conditions identified the solid-supported base 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as highly effective, allowing for the synthesis of a variety of functionalized quinoline-2-carboxylates in good yields. mdpi.comnih.gov These methods often avoid hazardous solvents and harsh reagents, aligning with green chemistry principles. researchgate.net

Table 2: Green Synthetic Protocols for Quinoline Derivatives

Catalyst Type Reaction Conditions Key Advantages Citations
Nanocatalysts (e.g., Fe, Cu) Friedländer Reaction Solvent-free, 90 °C Fast reaction (15-60 min), high yield (85-96%), catalyst reusability nih.gov
BEMP (solid base) One-pot from β-nitroacrylates Acetonitrile (B52724) solvent Good yields, broad substrate scope mdpi.comnih.gov
Nafion NR50 (solid acid) Friedländer Reaction Ethanol (B145695), Microwave Environmentally friendly, rapid mdpi.com

Established Synthetic Routes for Quinoxaline (B1680401) Carboxylates

The quinoxaline ring system is another important N-heterocycle found in many biologically active compounds. The synthesis of quinoxaline carboxylates, required for the title compound, typically relies on the condensation of an o-phenylenediamine (B120857) derivative with a dicarbonyl compound.

Condensation of o-Phenylenediamine with Dicarbonyl Derivatives

The most fundamental and widely practiced method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. To produce quinoxaline-6-carboxylates, 3,4-diaminobenzoic acid is the standard starting material. This classic reaction is often catalyzed by acids and can be performed in various solvents, including ethanol or acetic acid. nih.gov

Variations of this method have been developed to improve efficiency and versatility. For example, quinoxalines can be synthesized from o-phenylenediamine and substituted phenacyl bromides using a catalytic amount of 5% WO₃/ZrO₂, a recyclable solid catalyst that promotes the reaction efficiently. longdom.org Another approach utilizes a copper-alumina heterogeneous catalyst for the oxidative coupling of o-phenylenediamines with terminal alkynes to yield 2-substituted quinoxalines. ias.ac.in

The Beirut reaction is a specific method for producing quinoxaline 1,4-dioxides, which involves the reaction of a benzofuroxan (B160326) N-oxide with a β-dicarbonyl compound. nih.govnih.gov This can be a pathway to quinoxaline carboxylate derivatives if a β-keto ester is used as the dicarbonyl component. nih.gov

Hydrothermal Synthesis Approaches for 2,3-Diarylquinoxaline Carboxylic Acids

Hydrothermal synthesis (HTS) has emerged as a powerful green chemistry tool for organic synthesis. This technique uses high-temperature water (typically 150–250 °C) as the reaction medium, avoiding the need for volatile organic solvents, strong acids, or toxic catalysts. thieme-connect.deuni-konstanz.de

The hydrothermal synthesis of 2,3-diarylquinoxaline-6-carboxylic acids has been successfully achieved by reacting 3,4-diaminobenzoic acid with 1,2-diarylketones. thieme-connect.deuni-konstanz.deresearchgate.net A key challenge in this synthesis is the potential for decarboxylation of the starting material or product at high temperatures. thieme-connect.deresearchgate.net Detailed studies have optimized reaction parameters to minimize this side reaction, finding that temperatures between 150–230 °C for short durations (5–30 minutes) can provide good yields of the desired carboxylic acid. thieme-connect.deuni-konstanz.de The addition of a small amount of acetic acid can serve as a promoter, accelerating the reaction. nih.gov To completely prevent decarboxylation, structural analogues such as methyl 3,4-diaminobenzoate (B8644857) can be used, with a subsequent hydrolysis step yielding the final quinoxaline carboxylic acid. thieme-connect.deuni-konstanz.de

Table 3: Hydrothermal Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acids

Starting Materials Temperature (°C) Time Key Findings Citations
3,4-Diaminobenzoic acid, 1,2-Diarylketones 150 - 230 5 - 30 min Good yields of carboxylic acid; decarboxylation is a competing side reaction. thieme-connect.deuni-konstanz.deresearchgate.net
3,4-Diaminobenzoic acid, 4,4'-Dimethoxybenzil 150 60 min 86% yield with minimal decarboxylation (in 5% HOAc). uni-konstanz.de
Methyl 3,4-diaminobenzoate, 1,2-Diarylketones 230 3 hours One-pot quinoxaline formation followed by ester hydrolysis avoids decarboxylation. thieme-connect.deuni-konstanz.de
o-Phenylenediamine, 1,2-Diketones 230 10 min Quantitative yields with 5% HOAc as a promoter. nih.govmenchelab.com

Solid-Support and Microwave-Assisted Procedures for Quinoxaline-7-carboxylate 1,4-di-N-oxide Derivatives

The synthesis of quinoxaline derivatives, key precursors for the target compound, has been significantly advanced by the use of solid-support and microwave-assisted techniques. These methods offer greener, faster, and often higher-yielding alternatives to traditional solution-phase synthesis.

Research has demonstrated the successful synthesis of ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives using solid supports like florisil (B1214189), montmorillonite (B579905) KSF, and K10. scienceopen.comscielo.br These solid supports act as catalysts, facilitating the reaction and in some cases, leading to a sevenfold increase in yield compared to conventional methods. researchgate.net The use of microwave irradiation in a solvent-free environment further accelerates the synthesis of quinoxaline derivatives, with reaction times as short as 3.5 to 5 minutes and yields ranging from 80-90%. e-journals.inudayton.edu This approach is not only efficient but also environmentally benign due to the absence of harmful solvents. e-journals.inudayton.edu

The Beirut reaction, a conventional method for synthesizing quinoxaline 1,4-di-N-oxide derivatives, often suffers from low yields and long reaction times. scielo.br In contrast, solid-support and microwave-assisted procedures have proven to be more efficient. scienceopen.comscielo.br For instance, the use of florisil as a solid support has shown a significant increase in yield for ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives. researchgate.net

Table 1: Comparison of Synthetic Methods for Quinoxaline Derivatives
MethodCatalyst/SupportSolventReaction TimeYieldReference
Conventional (Beirut Reaction)-Chloroform4-7 daysLow (0.4-23.2%) scielo.brresearchgate.net
Microwave-AssistedNoneSolvent-free5 minutesHigh udayton.eduudayton.edu
Microwave-AssistedDMSO-3.5 minutes80-90% e-journals.in
Solid-Support (Room Temp)Florisil, AluminaSolvent-free-40-70% researchgate.net
Solid-Support (Microwave)Florisil, Montmorillonite KSF/K10Solvent-free-Increased scienceopen.comscielo.br

Strategies for Constructing Quinoline-Quinoxaline Hybrid Architectures

The construction of hybrid molecules that combine the quinoline and quinoxaline scaffolds is a key area of research, driven by the potential for synergistic biological activities.

The connection of quinoline and quinoxaline moieties is often achieved through stable chemical linkers, with ester and amide bonds being particularly common. These functional groups provide a robust connection between the two heterocyclic systems. The synthesis of such hybrids often involves the coupling of a carboxylic acid derivative of one scaffold with a hydroxyl or amino derivative of the other. For example, new derivatives of quinoxalines containing ester and amide groups have been synthesized and evaluated for their biological potential. mdpi.com

The choice of linker can significantly influence the properties of the resulting hybrid molecule. nih.gov For instance, researchers have prepared hybrid compounds containing quinoline and other ring systems linked by an ester, amide, or triazole functionalities. nih.gov

A notable strategy in hybrid synthesis involves the incorporation of a chalcone (B49325) linker. Chalcones, which are α,β-unsaturated ketones, can bridge quinoline and quinoxaline units, creating extended conjugated systems. The synthesis of these hybrids typically involves a Claisen-Schmidt condensation to form the chalcone core, followed by coupling with the quinoline or quinoxaline moieties. nih.gov

For example, a series of quinoline-chalcone hybrids were synthesized by reacting various aromatic aldehydes with p-aminoacetophenone to form chalcones, which were then coupled with quinoline hydrazides. nih.gov This modular approach allows for the creation of a diverse library of hybrid compounds. nih.govijpsr.com The hybridization of quinoline and chalcone scaffolds has been explored as a promising strategy in the design of new bioactive molecules. rsc.org

Detailed Synthetic Pathway Development for 8-Quinolinyl 6-Quinoxalinecarboxylate

The specific synthesis of this compound requires a focused approach that involves the preparation of suitable precursors and an optimized coupling reaction.

The synthesis of the target molecule necessitates the preparation of two key precursors: 8-hydroxyquinoline (B1678124) and a 6-quinoxalinecarboxylic acid derivative.

8-Hydroxyquinoline and its derivatives: 8-Hydroxyquinoline is a readily available compound that can be synthesized through methods like the Skraup or Friedlander reactions. scispace.com It can be further functionalized at various positions. For instance, 8-alkoxy-substituted quinaldines can be prepared by the alkyl halide substitution of 8-hydroxy-2-methylquinoline. nih.gov

Quinoxaline-6-carboxylic acid: The synthesis of the quinoxaline-6-carboxylic acid precursor can be achieved through the cyclocondensation of a suitably substituted o-phenylenediamine with a dicarbonyl compound. mdpi.com For example, the synthesis of quinoxaline derivatives can be achieved by the reaction of o-phenylenediamine and aromatic alkynes catalyzed by Cu(OAc)₂. mdpi.com

The final and crucial step in the synthesis of this compound is the formation of the ester linkage between the 8-hydroxyquinoline and quinoxaline-6-carboxylic acid precursors. This is typically achieved through standard esterification methods.

One common approach involves activating the carboxylic acid group of the quinoxaline precursor, for example, by converting it to an acid chloride or using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov The activated quinoxaline derivative is then reacted with 8-hydroxyquinoline in the presence of a base to facilitate the ester formation.

For instance, a general procedure for forming an amide bond, which is mechanistically similar to ester formation in this context, involves stirring the carboxylic acid with HATU and then adding the amine (or in this case, alcohol) and a base like DIPEA (N,N-Diisopropylethylamine). nih.gov This method can be adapted for the synthesis of this compound.

Regioselective Synthesis Considerations for 8-Quinolinyl and 6-Quinoxalinecarboxylates

The synthesis of this compound necessitates a careful consideration of regioselectivity in the formation of both the 8-quinolinyl and the 6-quinoxalinecarboxylate moieties. The precise placement of functional groups on these heterocyclic systems is paramount to achieving the desired final compound. This section details the synthetic strategies and challenges associated with controlling regioselectivity for each component.

Regioselective Synthesis of 8-Substituted Quinolines

The introduction of a substituent at the C8 position of the quinoline ring is a key step in forming the 8-quinolinyl portion of the target molecule. While classical methods like the Skraup and Friedlander syntheses can be employed, modern techniques involving directed C-H functionalization offer superior control over regioselectivity. mdpi.comrroij.com

A prominent strategy involves the use of quinoline N-oxides as directing groups to facilitate metal-catalyzed C-H activation specifically at the C8 position. mdpi.comacs.org The N-oxide group, which can be readily removed in a subsequent step, directs the metallic catalyst to the sterically accessible C8 position, enabling the introduction of various functional groups with high regioselectivity. acs.orgnih.govacs.orgresearchgate.net

Transition metal catalysts, particularly those based on rhodium, iridium, and ruthenium, have proven effective in this regard. acs.orgnih.govacs.org For instance, rhodium and iridium catalytic systems have been developed for the direct iodination and amidation of quinoline N-oxides at the C8 position. acs.org These halogenated or aminated quinolines can then serve as precursors to 8-hydroxyquinoline through subsequent nucleophilic substitution or hydrolysis reactions.

Below is a table summarizing the regioselective C8 functionalization of quinoline N-oxides using different catalytic systems.

Catalyst SystemReagentFunctional Group IntroducedSolventYield (%)Reference
[CpRhCl2]2 / AgNTf2NISIodo1,2-dichloroethaneHigh acs.org
[CpIrI2]2 / AgOAc1-amino-2,2-dimethylpropaneAmino1,4-dioxaneHigh acs.org
Ru(p-cymene)Cl2]2 / AgSbF6 / K2CO3Diphenylboronic anhydrideArylTolueneHigh nih.govacs.org
[RhCp*Cl2]2 / AgBF4StyreneAlkylDMFGood researchgate.net

The synthesis of 4-substituted-8-hydroxyquinolines has also been achieved with high regioselectivity starting from 4-hydroxy-8-tosyloxyquinoline, demonstrating another tailored approach to functionalized 8-quinolinyl systems. researchgate.net

Regioselective Synthesis of 6-Substituted Quinoxalines

The synthesis of the 6-quinoxalinecarboxylate moiety presents its own set of regioselective challenges. The most common route to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govfigshare.com When unsymmetrically substituted precursors are used, the control of regioselectivity becomes crucial.

To obtain a 6-quinoxalinecarboxylate, a plausible and effective strategy is to start with a pre-functionalized o-phenylenediamine. For instance, the use of 3,4-diaminobenzoic acid or its derivatives as the diamine component in the condensation reaction will directly lead to the formation of a quinoxaline with a carboxyl group at the 6-position. The regioselectivity is thereby dictated by the substitution pattern of the aromatic diamine precursor.

The reaction conditions, including the choice of acid or base catalyst, can also influence the regioselectivity of the cyclization process, particularly in cases where the dicarbonyl compound is also unsymmetrical. researchgate.net While the literature specifically detailing the regioselective synthesis of 6-quinoxalinecarboxylic acid is not extensive, the principles of controlling regioselectivity in quinoxaline synthesis are well-established.

The following table outlines a general synthetic approach for achieving regioselectivity in the formation of substituted quinoxalines.

Diamine PrecursorDicarbonyl CompoundProductKey to Regioselectivity
Substituted o-phenylenediamineSymmetrical 1,2-dicarbonylSubstituted quinoxalineSubstitution pattern of the diamine
Unsymmetrical o-phenylenediamineSymmetrical 1,2-dicarbonylMixture of regioisomersRelative reactivity of amino groups
Symmetrical o-phenylenediamineUnsymmetrical 1,2-dicarbonylMixture of regioisomersRelative reactivity of carbonyl groups
3,4-Diaminobenzoic acidGlyoxalQuinoxaline-6-carboxylic acidPre-functionalization of the diamine

Once the 8-hydroxyquinoline and 6-quinoxalinecarboxylic acid are synthesized with the desired regiochemistry, the final esterification step can be carried out using standard coupling methods to yield this compound. atlantis-press.comresearchgate.netnih.gov

Structural Modifications, Derivatization, and Analog Development

Modifications on the Quinoline (B57606) Moiety

The quinoline ring, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a versatile scaffold in medicinal chemistry and materials science. researchgate.net Its properties can be finely tuned through substitution and core structural changes.

Substituent Effects on the Quinoline Ring (e.g., at the 8-position)

The 8-position of the quinoline ring in the parent compound is occupied by the ester oxygen. However, substitutions on the quinoline ring itself, particularly at positions 5 and 7 adjacent to the ester linkage, can profoundly influence the molecule's electronic properties, stability, and reactivity. Studies on 8-hydroxyquinoline (B1678124) (8-HQ) derivatives provide significant insight into these effects. researchgate.netnih.gov

Computational studies on substituted 8-HQs have shown that electron-donating groups (like NH₂) and electron-withdrawing groups (like CN) alter the stability and aromaticity of the quinoline core depending on their position. nih.gov These modifications can therefore be used to modulate the properties of 8-quinolinyl 6-quinoxalinecarboxylate, potentially affecting the ester's reactivity and its ability to coordinate with other molecules.

Table 1: Predicted Effects of Substituents on the Quinoline Moiety (Based on 8-Hydroxyquinoline Analogs)

Substituent GroupPosition(s)Predicted Effect on Ring ElectronicsReference
Halogens (Cl, I)5, 7σ-electron withdrawing, π-electron donating researchgate.net
Nitro (NO₂)5σ- and π-electron withdrawing researchgate.net
Amino (NH₂)2, 4, 5, 7σ-electron withdrawing, π-electron donating nih.gov
Cyano (CN)2, 4, 5, 7σ- and π-electron withdrawing nih.gov

Alterations to the Quinoline Core Structure

Beyond simple substitution, the fundamental structure of the quinoline core can be altered to develop new analogs. Various chemical modifications have been successfully applied to quinoline-based compounds to create derivatives with novel properties. researchgate.net

One approach involves the alkylation or arylation of the quinoline nitrogen , which would introduce a positive charge and significantly alter the electronic distribution of the ring. mdpi.com Another strategy is the substitution at other positions of the ring , such as radical iodination at the C-3 position, which has been shown to modify the biological activity of related quinoline compounds. mdpi.com

Furthermore, the quinoline scaffold can be expanded to create more complex, fused-ring systems . For example, tricyclic quinolone analogs have been synthesized and show that the stereochemistry of additional rings fused to the quinoline core is crucial for activity. nih.gov Such modifications to the quinoline part of this compound could generate a diverse library of compounds with unique three-dimensional shapes and functionalities.

Modifications on the Quinoxaline (B1680401) Carboxylate Moiety

The quinoxaline ring system, a benzopyrazine, is another key component amenable to structural diversification. nih.gov Modifications can be targeted at the quinoxaline nucleus itself, the ester linkage, or through N-oxidation.

Substituent Effects on the Quinoxaline Nucleus (e.g., at the 6-position)

The 6-position of the quinoxaline ring is occupied by the carboxylate group. The reactivity of other positions on the benzene portion of the quinoxaline ring (positions 5, 7, and 8) is influenced by the electronic nature of this carboxylate group and any other substituents.

Research on substituted quinoxaline 1,4-dioxides demonstrates that the regioselectivity of nucleophilic substitution is highly dependent on the electronic effects of other groups on the ring. nih.gov For example, in a 6,7-dichloro-substituted quinoxaline, the chlorine atom at C6 is more readily substituted by amines than the one at C7. This enhanced reactivity is attributed to the C6 position being in conjugation with an electron-withdrawing group at position 2, which stabilizes the intermediate complex formed during the reaction. nih.gov This suggests that in this compound, the positions ortho and para to the electron-withdrawing carboxylate group would be activated towards nucleophilic substitution, providing a handle for further derivatization.

Ester Group Variations in the Carboxylate Moiety

The ester linkage is a critical and modifiable component of the molecule. Standard esterification methods, such as the Fischer-Speier esterification, involve the acid-catalyzed reaction of a carboxylic acid (quinoxaline-6-carboxylic acid) with an alcohol (8-hydroxyquinoline). masterorganicchemistry.com More advanced methods like the Shiina esterification use aromatic carboxylic acid anhydrides as dehydrating agents and can be performed under acidic or basic conditions, allowing for the coupling of a wide range of substrates. wikipedia.org

Table 2: Potential Ester Analogs of this compound

Carboxylic Acid ComponentAlcohol ComponentResulting Ester Linkage
Quinoxaline-6-carboxylic acid8-HydroxyquinolineParent Compound
Quinoxaline-6-carboxylic acidMethanolMethyl 6-quinoxalinecarboxylate
Quinoxaline-6-carboxylic acidPhenolPhenyl 6-quinoxalinecarboxylate
2-Methylquinoxaline-6-carboxylic acid8-Hydroxyquinoline8-Quinolinyl 2-methyl-6-quinoxalinecarboxylate
Quinoxaline-6-carboxylic acid5-Chloro-8-hydroxyquinoline5-Chloro-8-quinolinyl 6-quinoxalinecarboxylate

N-Oxidation Studies on the Quinoxaline Ring and their Impact on Reactivity

The introduction of N-oxide groups to the nitrogen atoms of the pyrazine (B50134) ring in quinoxaline is a powerful modification strategy. Quinoxaline 1,4-dioxides (QdNOs) are a class of compounds known for their distinct chemical reactivity and biological properties. nih.gov The N-oxide fragments are strongly electron-withdrawing, which significantly impacts the electronic structure of the entire heterocyclic system.

This modification enhances the susceptibility of the quinoxaline ring to nucleophilic attack. The increased positive charge at certain carbon atoms facilitates substitution reactions. nih.gov Therefore, converting this compound to its 1,4-dioxide analog would likely increase the reactivity of the quinoxaline ring, opening up new pathways for derivatization at positions that were previously inert. This strategy has been effectively used to synthesize novel antimicrobial agents from related quinoxaline precursors. nih.gov

Modifications of the Inter-Ring Linkage

Exploration of Alternative Linker Chemistries (beyond ester)

Research into analogs of quinoline and quinoxaline-containing compounds has led to the investigation of several bioisosteric replacements for the ester linkage. The primary motivation for replacing the ester group is often to increase metabolic stability, as esters are susceptible to hydrolysis by esterase enzymes in the body. More stable linkers, such as amides, are frequently explored.

Amide Linkage:

The amide bond is a classic bioisostere of the ester linkage. Its increased stability is attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group, which makes the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by hydrolases.

In the context of related structures, studies have demonstrated the successful synthesis of quinoxaline-2-carboxamides. For instance, a series of N-phenyl and N-benzyl quinoxaline-2-carboxamides were prepared by reacting quinoxaline-2-carboxylic acid, after activation with oxalyl chloride, with various amines. researchgate.net These amide derivatives were noted for being more stable than their ester counterparts. researchgate.net The general synthetic approach involves the activation of a quinoxaline carboxylic acid to an acid chloride, which is then reacted with a suitable amine to form the amide bond. researchgate.net

Further research into quinoxaline derivatives has included the synthesis of compounds with both ester and amide groups, allowing for a comparative evaluation of their biological activities. nih.gov Similarly, the synthesis of quinoline-6-carboxamides has been achieved through palladium-catalyzed aminocarbonylation of 6-iodoquinoline, showcasing a versatile method for introducing the amide linker. nih.gov The development of quinoline amide derivatives as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) further underscores the importance of this linkage in bioactive compounds. nih.gov

Thioether and Sulfonyl Linkages:

Beyond the amide bond, other functional groups have been investigated as potential linkers. The thioether linkage, where an oxygen atom is replaced by a sulfur atom, represents another common bioisosteric modification. This change can impact the bond angle and lipophilicity of the molecule. Studies on quinazoline (B50416) derivatives have reported the synthesis of 2-(arylmethylthio)-3-phenylquinazolin-4-ones, demonstrating the viability of incorporating thioether linkages into related heterocyclic systems.

The sulfonyl group has also been explored as a linker. In one study, novel quinoline derivatives incorporating a thiosemicarbazide (B42300) functionality were connected to the quinoline core via a sulfonyl group. These examples from related heterocyclic systems suggest that thioether and sulfonyl linkages could be potential alternatives to the ester in this compound, potentially offering different steric and electronic properties.

The table below summarizes the alternative linker chemistries that have been explored in the broader context of quinoline and quinoxaline derivatives.

Original LinkerBioisosteric ReplacementRationale for ReplacementRepresentative Compound Class
Ester (-COO-)Amide (-CONH-)Increased metabolic stability, altered hydrogen bonding capacity.N-substituted quinoxaline-2-carboxamides researchgate.net
Ester (-COO-)Thioether (-S-)Modified bond angle and lipophilicity.2-(Arylmethylthio)quinazolines
Ester (-COO-)Sulfonyl (-SO2-)Altered electronic properties and geometry.Quinoline-sulfonyl-thiosemicarbazides

This table is generated based on data from analogous quinoline and quinoxaline systems.

The exploration of these alternative linkers is a critical step in understanding the structure-activity relationship (SAR) of the this compound scaffold. By systematically modifying the inter-ring linkage, researchers can fine-tune the molecule's properties to achieve desired biological effects and a more favorable pharmacokinetic profile.

Biological Activity Investigations in Research Models: Mechanistic Insights and Target Identification

Evaluation in Enzyme Inhibition Assays

The quinoline (B57606) and quinoxaline (B1680401) scaffolds are prevalent in a multitude of enzyme inhibitors, suggesting that 8-quinolinyl 6-quinoxalinecarboxylate could demonstrate significant inhibitory action against several key enzymes implicated in disease.

Quinoxaline and quinoline derivatives are well-documented as potent kinase inhibitors, a class of drugs that can block the action of protein kinases and are crucial in cancer therapy. nih.govresearchgate.net

Pim-1 Kinase: Pim-1 kinase is a serine/threonine kinase that plays a critical role in cell cycle progression and apoptosis resistance. rsc.org Several quinoline derivatives have been identified as inhibitors of Pim-1 kinase, suggesting a potential therapeutic application in cancers where Pim-1 is overexpressed. researchgate.net For instance, certain quinoline-2-carboxamides have shown inhibitory activity against Pim-1 kinase. researchgate.net Given that this compound contains a quinoline moiety, it is plausible that it could exhibit similar inhibitory effects.

c-Kit Tyrosine Kinase Receptor: The c-Kit receptor is a type III receptor tyrosine kinase involved in cell survival and proliferation. nih.gov Mutations leading to the constitutive activation of c-Kit are associated with various cancers. nih.gov Quinoxaline compounds have been investigated as inhibitors of type III receptor tyrosine kinases, including c-Kit. researchgate.net This suggests that the quinoxaline portion of this compound could confer inhibitory activity against this receptor.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Both quinoline and quinoxaline derivatives have been developed as VEGFR-2 inhibitors. nih.govnih.gov This dual precedent strongly supports the potential for this compound to inhibit VEGFR-2.

Table 1: Kinase Inhibition Potential of Related Scaffolds

Kinase Target Relevant Scaffold Observed Activity
Pim-1 kinase Quinoline Inhibition by derivatives researchgate.net
c-Kit tyrosine kinase Quinoxaline Inhibition by derivatives researchgate.net

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. wikipedia.orgnih.gov Consequently, DHODH is an attractive target for the development of antiproliferative drugs. researchgate.netnih.govguidetopharmacology.orgsemanticscholar.org Research has shown that quinoline carboxylic acid derivatives are potent inhibitors of human DHODH. nih.govguidetopharmacology.orgunthsc.edunih.gov The presence of the quinoline-8-carboxylate structure in the target compound suggests a high likelihood of DHODH inhibitory activity.

Table 2: Dihydroorotate Dehydrogenase (DHODH) Inhibition by Related Compounds

Compound Class Target Enzyme Key Findings

Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. bindingdb.orgmdpi.com Inhibitors of these enzymes, often referred to as topoisomerase poisons, are effective anticancer agents. bindingdb.orgmdpi.com Both quinoline and quinoxaline derivatives have been identified as topoisomerase inhibitors. rsc.orgnih.govresearchgate.netnih.govmdpi.comnih.govsapub.org For example, novel quinoxaline derivatives have been designed as dual DNA intercalators and topoisomerase II inhibitors. rsc.orgresearchgate.net Similarly, certain quinoline derivatives have been synthesized and identified as topoisomerase I inhibitors. nih.gov This convergence of evidence from both core scaffolds points to a strong possibility that this compound could function as a topoisomerase inhibitor.

Receptor Modulation Studies (e.g., Metabotropic Glutamate (B1630785) Receptor Antagonism)

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play modulatory roles in the central nervous system. They are considered potential drug targets for a variety of neurological and psychiatric disorders. Notably, quinoxaline derivatives have been identified as selective, non-competitive antagonists of the mGlu1 receptor. Furthermore, a patent has been filed for saturated quinoxaline derivatives as metabotropic glutamate receptor ligands. semanticscholar.org These findings suggest that this compound could act as a modulator of metabotropic glutamate receptors, a promising area for further investigation.

Cellular Pathway Perturbation in In Vitro Models

The inhibition of key enzymes and modulation of receptors by quinoline and quinoxaline derivatives often leads to significant downstream effects on cellular pathways, particularly those involved in cell survival and death.

Apoptosis, or programmed cell death, is a critical process for normal development and tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Both quinoline and quinoxaline derivatives have been shown to induce apoptosis in various cancer cell lines. rsc.orgnih.govnih.govnih.gov For example, 8-quinolinecarboxaldehyde (B1295770) selenosemicarbazone has been shown to induce a high apoptotic response in leukemia and pancreatic cancer cell lines. rsc.org Similarly, a new quinoxaline-containing peptide was found to induce apoptosis in cancer cells by modulating autophagy. nih.gov

The inhibition of enzymes like DHODH can lead to metabolic stress by depleting the pyrimidine pool, which in turn can trigger apoptosis in rapidly proliferating cells. semanticscholar.org This provides a mechanistic link between the enzyme inhibitory activities and the modulation of apoptosis.

Table 3: List of Compounds Mentioned

Compound Name
This compound
8-quinolinecarboxaldehyde selenosemicarbazone
Doxorubicin
Brequinar
Leflunomide
Erlotinib
Gefitinib
Lapatinib

Cell Cycle Arrest Mechanisms (e.g., G1 phase)

While direct studies on this compound's effect on the cell cycle are not available in the reviewed literature, the broader class of quinoxaline derivatives has been shown to induce cell cycle arrest. For instance, certain quinoxaline 1,4-dioxide derivatives have been observed to cause G2/M phase arrest in human colon cancer cells. nih.govresearchgate.net Other novel 2-substituted-quinoxaline analogues have demonstrated the ability to induce cell cycle arrest at the G1 transition phase in breast cancer cells. nih.gov This is often achieved by modulating the expression or activity of key cell cycle regulatory proteins. nih.gov One study on a quinoxaline-based derivative showed it arrested the cell cycle in the S phase in prostate cancer cells. tandfonline.com Given these precedents, it is plausible that this compound could also interfere with cell cycle progression, potentially through similar mechanisms involving the inhibition of cyclin-dependent kinases (CDKs) or the upregulation of CDK inhibitors, though specific research is required to confirm this hypothesis.

P-glycoprotein Modulation

P-glycoprotein (P-gp), a transmembrane efflux pump, is a significant contributor to multidrug resistance (MDR) in cancer cells. The modulation of P-gp activity is a key strategy to overcome this resistance. While there is no specific data on this compound, related quinoxalinone compounds have been identified as P-gp antagonists. nih.gov For example, the substituted 1,3-dimethyl-1H-quinoxalin-2-one derivative, QA3, has been shown to inhibit P-gp activity by blocking ATP hydrolysis and regeneration, thereby reversing MDR in cancer cells. nih.gov Additionally, quinine (B1679958), a well-known quinoline derivative, has been confirmed as a substrate for P-gp, and its uptake can be increased by P-gp inhibitors. nih.gov This suggests that compounds containing a quinoline or quinoxaline core may interact with P-gp, but further investigation is needed to determine if this compound acts as an inhibitor or a substrate.

Activity in Specific In Vitro and In Vivo Research Models (Focus on Mechanisms)

The potential therapeutic applications of this compound are being explored through its activity in various disease models, particularly in oncology and infectious diseases.

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative potential of quinoline and quinoxaline derivatives is well-established. mdpi.comarabjchem.org Numerous studies have demonstrated their cytotoxic effects against a variety of cancer cell lines. nih.govnih.govresearchgate.netnih.gov For example, novel quinoxaline derivatives have shown antiproliferative activity against breast cancer (MCF-7), prostate cancer (PC-3), and other cell lines. nih.govtandfonline.comresearchgate.net Similarly, 8-hydroxyquinoline (B1678124) derivatives have exhibited antitumor effects against K562 (leukemia) and T47D (breast cancer) cell lines. nih.gov

However, specific data on the anti-proliferative activity of this compound against the cell lines MDA-MB-468, HL-60 TB, K-526, RPMI-8226, HOP-92, and IGROV1 could not be found in the reviewed scientific literature. The broad anticancer activity of the parent scaffolds suggests that this compound may also possess cytotoxic properties against these cell lines, but this remains to be experimentally verified.

Anti-infective Activity in Microbial Research Models

The quinoline and quinoxaline scaffolds are integral to many anti-infective agents. nih.govnih.govnih.govmdpi.comnih.gov Their derivatives have shown broad-spectrum activity against bacteria, parasites, and viruses. ipp.ptnih.govnih.gov

Antibacterial Activity (e.g., Staphylococcus aureus, MRSA, Mycobacterium tuberculosis)

Derivatives of 8-hydroxyquinoline have demonstrated antibacterial activity against Staphylococcus aureus. nih.gov Some synthetic quinoline derivatives have also shown activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, 8-hydroxyquinolines have been identified as bactericidal against Mycobacterium tuberculosis. nih.gov Quinoxaline derivatives have also been reported to possess antibacterial properties. nih.govnih.govmdpi.com While these findings are promising, direct evidence of the activity of this compound against these specific bacterial strains is lacking.

Antiparasitic Activity (e.g., Plasmodium falciparum, Leishmania donovani, Trypanosoma brucei brucei, Trichomonas vaginalis)

The quinoline core is famously present in the antimalarial drug quinine and its synthetic analogs, which are effective against Plasmodium falciparum. nih.gov Quinoxaline-based compounds have also shown potent antimalarial activity. biorxiv.org Both quinoline and quinoxaline derivatives have been investigated for their activity against Leishmania donovani and Trypanosoma brucei brucei. nih.govnih.gov Some quinoline-1,2,3-triazolylcarboxamides have shown antiparasitic activity against Trichomonas vaginalis. Despite the known anti-parasitic potential of the parent scaffolds, no specific studies on the activity of this compound against these parasites were found.

Antiviral Activity (e.g., herpesvirus)

Certain quinoline derivatives, such as 4-hydroxyquinoline (B1666331) carboxamides, have been identified as a novel class of herpesvirus polymerase inhibitors, demonstrating broad-spectrum antiherpes activities. nih.gov Quinoxaline derivatives have also been noted for their antiviral properties. ipp.pt However, the specific antiviral activity of this compound against herpesviruses has not been reported.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Pharmacophores and Active Regions within the Hybrid Structure

The Quinoline (B57606) Moiety: Quinoline is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. mdpi.com The nitrogen atom within the aromatic ring system and the potential for substitution at various positions are critical determinants of its interaction with biological targets. nih.gov Specifically, the 8-position of the quinoline ring, where the carboxylate linkage is attached, is a crucial region. Studies on other quinoline derivatives, such as 8-hydroxy-quinoline 7-carboxylic acid, have shown that this part of the scaffold is vital for activity, potentially interacting with key residues in protein binding pockets. nih.gov

The Quinoxaline (B1680401) Moiety: Quinoxaline is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov Its structural similarity to quinoline and naphthalene (B1677914) allows it to act as a bioisostere for these and other bicyclic systems like indole (B1671886) and benzimidazole. nih.gov The arrangement of the two nitrogen atoms in the pyrazine (B50134) ring of quinoxaline influences its electronic properties and hydrogen bonding capacity. The substitution pattern on the quinoxaline ring is known to significantly affect its activity profile. nih.gov

The Carboxylate Ester Linker: The ester group connecting the quinoline and quinoxaline rings is a key active region. It dictates the relative orientation of the two heterocyclic systems and possesses its own electronic character, including a carbonyl group that can act as a hydrogen bond acceptor. The stability and conformation of this linker are critical for the molecule's ability to adopt a favorable orientation for binding to a target.

Impact of Substituent Nature and Position on Observed Research Activity Profile

The nature and position of substituents on both the quinoline and quinoxaline rings can dramatically alter the research activity profile of the hybrid molecule. SAR studies on related compounds have established several general principles.

Substituents on the Quinoline Ring:

Position 2: Bulky, hydrophobic substituents at the C(2) position of the quinoline ring are often necessary for certain inhibitory activities. nih.gov

Position 4: For quinoline carboxylic acids, a carboxylic acid group at the C(4) position is a strict requirement for some biological activities. nih.gov

Position 6: The introduction of a fluorine atom at the C(6) position has been shown to be an optimal substitution for certain activity profiles. nih.gov

Benzo Portion: The substitution pattern on the fused benzene (B151609) ring of the quinoline moiety is also a critical determinant of activity. nih.gov For instance, studies on 6,8-disubstituted quinoline derivatives indicate this region's importance for anticancer activity. researchgate.net

Substituents on the Quinoxaline Ring:

The nature of substituents at positions R¹ and R² of quinoxaline 1,4-dioxides can determine whether the compound exhibits antimycobacterial or antiparasitic activity. nih.gov

In a series of quinoxaline derivatives targeting hepatocellular carcinoma, the insertion of a chloro group at the 2-position resulted in higher activity compared to a methoxy (B1213986) group at the same position. nih.gov

For quinoxaline-triazole hybrids, the substitution pattern on the aromatic ring attached to the triazole moiety significantly influences anticancer activity. nih.gov A 4-benzoic acid substituent, for example, demonstrated potent activity, which was diminished when the carboxylic acid group was masked as an ester. nih.govacs.org

The following table summarizes the generalized impact of substituents on the quinoline and quinoxaline scaffolds based on findings from related compounds.

Ring SystemPosition of SubstitutionType of SubstituentGeneral Impact on Research Activity
Quinoline C(2)Bulky, hydrophobic groupsOften required for inhibitory activity. nih.gov
C(4)Carboxylic acidCan be a strict requirement for activity. nih.gov
C(6)FluorineCan be an optimal substituent for activity. nih.gov
Benzo Ring (e.g., C6, C8)VariousSignificant for modulating activity. nih.govresearchgate.net
Quinoxaline C(2) / C(3)Halogens (e.g., Cl)Can enhance activity compared to other groups like OCH3. nih.gov
C(2) / C(3)Thioether, ArylhydrazoneCan introduce antimicrobial activity. nih.gov
GeneralElectron-withdrawing/donating groupsModulates the electronic properties and binding capabilities. nih.gov

Stereochemical Influences on Biological Activity in Research Models

Stereochemistry plays a crucial role in the biological activity of many molecules, as stereoisomers can exhibit different interactions with chiral biological targets like enzymes and receptors. While the parent 8-quinolinyl 6-quinoxalinecarboxylate structure does not possess an intrinsic chiral center, the introduction of chiral substituents on either the quinoline or quinoxaline rings would result in stereoisomers.

Research on quinoline alkaloids has demonstrated the importance of determining the absolute configurations and enantiopurity of chiral compounds. researchgate.net The synthesis of specific enantiopure alkaloids highlights that different stereoisomers can have distinct biological properties. researchgate.net Furthermore, the regiospecific and stereoselective reactions of quinoline and quinoxaline with other molecules underscore the stereochemical precision often required for desired outcomes. researchgate.net

Therefore, if chiral centers were introduced into the this compound scaffold, it is highly probable that the resulting enantiomers or diastereomers would display different activity profiles in research models. One isomer would likely have a better fit in a specific binding site, leading to enhanced activity, while the other might be less active or inactive.

QSAR Model Development and Predictive Analysis for Hybrid Quinoline-Quinoxaline Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological or chemical activity. mdpi.com For a class of compounds like quinoline-quinoxaline hybrids, QSAR models can be developed to predict the activity of novel, unsynthesized analogs, thereby guiding rational drug design. nih.gov

The development of a QSAR model for this compound and its derivatives would typically involve the following steps:

Data Set Compilation: A series of hybrid analogs would be synthesized, and their research activity (e.g., IC₅₀ values) would be experimentally determined. This data serves as the dependent variable for the model. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: (e.g., electronegativity, electron density). nih.gov

Steric properties: (e.g., van der Waals volume, molecular shape). nih.gov

Hydrophobic properties: (e.g., logP).

Topological properties: (e.g., atomic connectivity). mdpi.com

Model Building: Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning methods, a mathematical equation is generated that links the most relevant descriptors (independent variables) to the observed activity. researchgate.net Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can also be used to analyze the 3D steric and electrostatic fields around the molecules. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model generation). mdpi.comnih.gov A statistically robust model will show a high correlation between predicted and experimental activity values.

Once validated, the QSAR model can be used to predict the activity of virtual or newly designed this compound derivatives. This predictive analysis allows researchers to prioritize the synthesis of compounds that are most likely to exhibit high activity, saving time and resources. For example, a QSAR model might suggest that adding an electron-withdrawing group at a specific position on the quinoxaline ring would enhance activity, guiding the next round of chemical synthesis.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). nih.govajol.info This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as 8-quinolinyl 6-quinoxalinecarboxylate, and a potential biological target.

Docking studies on related quinoline (B57606) and quinoxaline (B1680401) derivatives have been extensively used to identify potential protein targets and elucidate binding mechanisms. For instance, quinoline derivatives have been docked against targets like HIV reverse transcriptase and various kinases, while quinoxaline derivatives have been studied for their interactions with targets such as the Epidermal Growth Factor Receptor (EGFR) and Glycogen Synthase Kinase-3β (GSK-3β). ajol.infonih.govnih.gov The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. nih.govresearchgate.net

For this compound, docking simulations could identify key amino acid residues within a target's active site that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the quinoline or quinoxaline rings. nih.gov Such studies are foundational in rational drug design, helping to prioritize compounds for synthesis and biological testing. nih.gov

Table 1: Representative Molecular Docking Data for a Hypothetical Target This table illustrates the type of data generated from a molecular docking simulation. The values are examples and not actual results for this compound.

Target Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
Kinase Target (e.g., 4HJO)-9.8LYS745, MET793Hydrogen Bond, Hydrophobic
Protease Target (e.g., 1K9G)-8.5ASP25, GLY27Hydrogen Bond, π-π Stacking
DNA Target (e.g., 1D32)-9.2DG12, DC13Intercalation, Electrostatic

Molecular Dynamics (MD) Simulations to Elucidate Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time. acs.org For the this compound-protein complex predicted by docking, an MD simulation can provide critical information about its stability and the conformational changes that occur upon binding. mdpi.com

Simulations are typically run for nanoseconds, tracking the trajectory of the ligand within the binding pocket. mdpi.com Key parameters are analyzed to assess the stability of the complex:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium and is stable. doi.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values in the binding site can suggest flexibility and potential conformational adjustments upon ligand binding. doi.org

MD simulations performed on quinoline and quinoxaline derivatives have confirmed the stability of ligand-protein complexes and helped to refine the understanding of their interactions in a dynamic, solvated environment. doi.orgnih.gov This technique offers a more realistic view than static docking, accounting for the flexibility of both the ligand and the target.

Table 2: Typical Parameters Analyzed in a 100 ns Molecular Dynamics Simulation This table shows example parameters used to evaluate the stability of a ligand-protein complex.

ParameterDescriptionTypical Indication of Stability
RMSD of ProteinAverage change in backbone atom positions of the protein.Plateauing at a low value (e.g., < 3 Å)
RMSD of LigandAverage change in heavy atom positions of the ligand within the binding site.Remaining at a low value relative to the protein.
RMSF of Binding Site ResiduesFluctuation of individual amino acids in the active site.Low to moderate fluctuations for key interacting residues.
Hydrogen Bond OccupancyPercentage of simulation time a specific hydrogen bond is maintained.High occupancy (>50%) for key H-bonds.

Quantum Chemical Calculations (e.g., ab initio, Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov For this compound, DFT can provide fundamental insights into its chemical reactivity, stability, and spectroscopic properties. researchgate.net These calculations solve the Schrödinger equation for the molecule to determine its electron distribution and energy levels.

Key properties derived from DFT studies include:

HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. scholaris.ca

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, which are important for predicting sites of electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity. nih.gov

DFT studies on quinoline and quinoxaline derivatives have successfully predicted their electronic and optical properties, correlating them with experimental observations. scholaris.caresearchgate.net

Table 3: Example Quantum Chemical Descriptors Calculated via DFT (B3LYP/6-31G level)* This table presents representative data from DFT calculations for understanding molecular electronic properties.

PropertyDescriptionExample Value
HOMO EnergyEnergy of the highest occupied molecular orbital.-6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.-2.1 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.4.4 eV
Dipole MomentMeasure of the molecule's overall polarity.3.2 Debye
Electronegativity (χ)A measure of the ability to attract electrons.4.3 eV
Chemical Hardness (η)Resistance to change in electron distribution.2.2 eV

Predictive Modeling and Virtual Screening for Novel Analogues

Predictive modeling encompasses techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, which are used to design novel analogues with potentially improved properties. nih.govresearchgate.net Starting with the this compound scaffold, these methods can guide the synthesis of new molecules with enhanced activity.

QSAR: This method establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govfrontiersin.org A QSAR model built from a set of known active and inactive analogues could predict the activity of new, unsynthesized derivatives of this compound based on their structural descriptors. nih.govresearchgate.net

Virtual Screening: This computational technique involves screening large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov A validated pharmacophore model based on the key structural features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings) could be used to rapidly screen databases for molecules with a similar profile. nih.govresearchgate.net

These predictive approaches accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing, saving significant time and resources. frontiersin.org Studies on quinoline and quinoxaline derivatives have successfully used these methods to identify novel compounds with potent biological activities. nih.govnih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Research Applications

Spectroscopic Methods for Structural Elucidation within Research Studies

A combination of spectroscopic techniques is essential to unambiguously determine the molecular structure of 8-quinolinyl 6-quinoxalinecarboxylate. These methods provide complementary information about the connectivity of atoms, the electronic environment of nuclei, and the functional groups present in the molecule.

2D Nuclear Magnetic Resonance (NMR) Two-dimensional NMR (2D NMR) spectroscopy is a powerful tool for elucidating the complex structures of organic molecules. wikipedia.org Unlike 1D NMR, which plots signal intensity against a single frequency axis, 2D NMR spreads the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org This is particularly useful for a molecule like this compound, where the proton and carbon signals from the quinoline (B57606) and quinoxaline (B1680401) rings would likely overlap in a 1D spectrum.

Key 2D NMR experiments for this compound would include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com It would be instrumental in tracing the connectivity of protons within the quinoline and quinoxaline ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.org This allows for the direct assignment of which proton is attached to which carbon atom, greatly simplifying the interpretation of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connections between different parts of the molecule, such as linking the quinoline and quinoxaline moieties through the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) HRMS is used to determine the exact molecular weight of a compound with very high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. nih.gov For this compound, HRMS would be used to confirm the expected molecular formula of C₁₈H₁₁N₃O₂. The high resolution of this technique can differentiate between compounds with the same nominal mass but different elemental compositions. nih.gov

Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester group (a strong C=O stretch) and the aromatic rings (C-H, C=C, and C=N stretches). mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq Molecules with extensive conjugated π-systems, such as the quinoline and quinoxaline rings in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. youtube.com The resulting spectrum, which is a plot of absorbance versus wavelength, can be used to confirm the presence of these conjugated systems. The position of the maximum absorption (λmax) is characteristic of the chromophore. researchgate.netresearchgate.net

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Complex aromatic region with signals for the protons on the quinoline and quinoxaline rings.
¹³C NMR Signals corresponding to the 18 carbon atoms, including the ester carbonyl carbon and the aromatic carbons.
HRMS (ESI+) Calculated m/z for [M+H]⁺ corresponding to the elemental formula C₁₈H₁₂N₃O₂⁺.
IR (cm⁻¹) ~1735 (C=O, ester stretch), ~3050 (aromatic C-H stretch), ~1600-1450 (aromatic C=C and C=N stretches).
UV-Vis (λmax, nm) Multiple absorption bands in the UV region due to the π-π* transitions of the aromatic systems.

Chromatographic Methods for Compound Purity Assessment and Separation in Research

Chromatographic techniques are indispensable for separating the components of a mixture and for assessing the purity of a synthesized compound. libretexts.org For this compound, both High-Performance Liquid Chromatography and Thin-Layer Chromatography would be valuable tools.

High-Performance Liquid Chromatography (HPLC) HPLC is a highly efficient separation technique used to separate, identify, and quantify each component in a mixture. moca.net.ua A high-pressure pump forces a solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). For a moderately polar compound like this compound, reversed-phase HPLC would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. moca.net.ua The purity of the compound can be determined by the presence of a single major peak in the chromatogram.

Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and inexpensive technique used to separate mixtures and monitor the progress of reactions. libretexts.orgnih.gov A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel (the stationary phase). The plate is then placed in a sealed chamber with a solvent (the mobile phase), which moves up the plate by capillary action. The components of the sample move at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. researchgate.net The separation is visualized, often under UV light, and the retention factor (Rf) for each spot is calculated. researchgate.net For this compound, a single spot on the TLC plate would indicate a high degree of purity. mdpi.com

Table 2: Typical Chromatographic Methods for Purity Analysis of this compound

Technique Stationary Phase Typical Mobile Phase Detection Purpose
HPLC C18 Silica Gel Acetonitrile/Water gradient UV Detector Quantitative purity assessment and separation.
TLC Silica Gel 60 F254 Ethyl Acetate/Hexane mixture UV light (254 nm) Qualitative purity check and reaction monitoring.

Future Research Directions and Translational Potential in Chemical Biology

Development as Chemical Probes for Elucidating Biological Mechanisms

Quinoline (B57606) and quinoxaline (B1680401) derivatives are renowned for their utility as fluorescent probes and bioactive molecules. nih.govacs.orgnanobioletters.comnih.gov The inherent photophysical properties of these scaffolds, which can be fine-tuned through chemical modification, make them ideal candidates for developing chemical probes to investigate complex biological systems. nih.govnih.gov

The 8-quinolinyl 6-quinoxalinecarboxylate hybrid, with its extended π-conjugated system, is anticipated to possess interesting photophysical properties. Future research should focus on characterizing its fluorescence profile, including excitation and emission spectra, quantum yield, and solvatochromism. These properties could be harnessed to develop novel fluorescent probes for various applications:

Sensing Metal Ions: Quinoline derivatives are well-known for their ability to chelate metal ions, often resulting in a significant change in their fluorescence. nanobioletters.comnih.gov The 8-hydroxyquinoline (B1678124) substructure within the proposed hybrid is a known versatile chelating agent. wikipedia.orgnih.gov This suggests that this compound could be developed into a selective fluorescent sensor for biologically relevant metal ions like Zn²⁺, Fe²⁺, or Cu²⁺, which play crucial roles in neurodegenerative diseases and other pathological conditions. nih.gov

Probing Protein Environments: The fluorescence of certain quinoxaline-based probes is sensitive to the polarity of their microenvironment. This property can be exploited to study protein binding sites and conformational changes. rsc.orgscirp.org The hybrid compound could be investigated for its ability to bind to specific proteins and report on the local environment through changes in its fluorescence emission.

Live-Cell Imaging: The modular nature of quinoline-based dyes allows for the rational design of fluorogenic scaffolds for live-cell imaging. nih.govresearchgate.net By modifying the substituents on either the quinoline or quinoxaline ring, the spectral properties and cellular localization of the this compound probe could be tailored for specific imaging applications, such as visualizing organelles or tracking dynamic cellular processes.

Potential Probe Application Relevant Moiety Sensing Mechanism Potential Biological Insight
Metal Ion Sensing (e.g., Zn²⁺)8-HydroxyquinolineChelation-Enhanced Fluorescence (CHEF)Role of metal ions in neurodegenerative diseases. nih.gov
Protein Binding Site PolarityQuinoxalineSolvatochromic ShiftCharacterization of protein-ligand interactions.
Live-Cell ImagingQuinoline-Quinoxaline HybridTunable Photophysical PropertiesVisualization of cellular structures and processes. nih.gov

Rational Design of Next-Generation Hybrid Quinoline-Quinoxaline Scaffolds

The biological activities of quinoline and quinoxaline derivatives are well-documented, with numerous examples of their use as anticancer, antimicrobial, and anti-inflammatory agents. biointerfaceresearch.comresearchgate.netnih.govmdpi.com The design of new hybrid scaffolds based on this compound should be guided by established structure-activity relationships (SAR) for these parent compounds.

Future rational design efforts could explore the following modifications:

Substitution on the Quinoline and Quinoxaline Rings: The introduction of electron-donating or electron-withdrawing groups on either heterocyclic ring can significantly impact biological activity. researchgate.net For instance, in some anticancer quinoline derivatives, a large alkoxy group at the 7-position and an amino side chain at the 4-position were found to be beneficial for antiproliferative activity. nih.gov Similarly, the antimicrobial potency of quinoxaline derivatives is highly dependent on the substitution pattern around the nucleus. researchgate.netnih.gov

Modification of the Ester Linkage: The ester bond connecting the two moieties could be replaced with other functional groups, such as amides, ethers, or thioethers, to explore the impact on stability, bioavailability, and target engagement.

Introduction of Pharmacophoric Groups: Specific functional groups known to interact with biological targets of interest can be incorporated into the hybrid scaffold. For example, if targeting kinases, moieties known to interact with the ATP-binding site could be added.

Design Strategy Rationale based on SAR Potential Outcome
Introduction of a 7-alkoxy group on the quinoline ring.Enhanced antiproliferative activity in quinoline derivatives. nih.govIncreased anticancer potency.
Halogenation of the quinoxaline ring.Improved antimicrobial activity in quinoxaline compounds. acs.orgacs.orgEnhanced antibacterial or antifungal efficacy.
Replacement of the ester with an amide linkage.To improve metabolic stability and introduce new hydrogen bonding interactions.Altered pharmacokinetic properties and target binding.

Exploration of Novel Biological Targets and Pathways for Research Intervention

The diverse biological activities of quinolines and quinoxalines stem from their ability to interact with a wide range of biological targets. biointerfaceresearch.comnih.govnih.govresearchgate.net This suggests that this compound and its future derivatives could modulate various cellular pathways and present opportunities for therapeutic intervention in a number of diseases.

Key areas for exploration include:

Anticancer Activity: Quinoline and quinoxaline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of topoisomerases, kinases, and tubulin polymerization, as well as by inducing apoptosis. rsc.orgresearchgate.net The hybrid compound should be screened against a panel of cancer cell lines to assess its cytotoxic activity. Follow-up studies could then elucidate its mechanism of action, for instance, by investigating its effect on DNA integrity, cell cycle progression, and key signaling pathways like PI3K/Akt/mTOR. rsc.org

Antimicrobial Potential: With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. nih.gov Quinoxaline, being a bioisostere of quinoline and naphthalene (B1677914) scaffolds, offers a promising framework for developing novel antibiotics. nih.gov The hybrid could be tested against a range of pathogenic bacteria and fungi, including resistant strains. researchgate.netmdpi.com

Enzyme Inhibition: Quinolines are known to inhibit a variety of enzymes, including aldehyde dehydrogenase (ALDH) and quinone reductase 2 (QR2). nih.gov Quinoxalines have been developed as inhibitors of HIV reverse transcriptase. nih.gov The hybrid scaffold could be screened against a broad panel of enzymes to identify novel inhibitory activities.

Biological Target Class Examples from Parent Scaffolds Potential Therapeutic Area for the Hybrid
DNA Intercalators/Topoisomerase InhibitorsQuinoline-chalcone hybrids. rsc.orgAnticancer.
Kinase InhibitorsQuinoxaline derivatives. rsc.orgAnticancer, Anti-inflammatory. biointerfaceresearch.com
Antimicrobial TargetsQuinoxaline derivatives targeting bacterial cell wall synthesis or DNA replication. researchgate.netInfectious Diseases. nih.gov
Viral EnzymesQuinoxaline derivatives inhibiting HIV reverse transcriptase. nih.govAntiviral. nih.gov

Applications in Materials Science and Optoelectronic Research

The electron-deficient nature of the quinoxaline ring and the electron-donating potential of certain quinoline derivatives make the hybrid this compound a compelling candidate for applications in materials science and optoelectronics. researchgate.netqmul.ac.ukbeilstein-journals.orgresearchgate.net

Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are used as electron-transporting materials in OLEDs due to their thermal and chemical stability. researchgate.net The hybrid's extended conjugation could lead to desirable electroluminescent properties, making it a potential component in the emissive layer of OLED devices.

Organic Solar Cells (OSCs): Quinoxaline-based materials have been employed as non-fullerene acceptors in OSCs. qmul.ac.ukbeilstein-journals.org The electronic properties of the hybrid could be tuned to optimize its performance as an acceptor material in photovoltaic devices.

Sensors and Electrochromic Devices: The potential for fluorescence modulation in the hybrid compound, as discussed in section 8.1, also makes it a candidate for the development of chemical sensors. Furthermore, the redox properties of the quinoxaline moiety could be exploited in the design of electrochromic materials. researchgate.net

Further Development of Green Chemistry Approaches in Hybrid Compound Synthesis

The synthesis of quinoline and quinoxaline derivatives has traditionally involved harsh reaction conditions and toxic reagents. nih.gov However, significant progress has been made in developing greener synthetic protocols. tandfonline.comresearchgate.netjocpr.comtsijournals.comrsc.orgnih.govacs.org These principles should be applied to the synthesis of this compound and its future analogues.

Key green chemistry strategies to explore include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. tandfonline.comjocpr.com

Catalysis: Employing reusable and non-toxic catalysts, such as β-cyclodextrin, ceric ammonium (B1175870) nitrate (B79036) (CAN), or silica (B1680970) nanoparticles, to improve reaction efficiency and reduce waste. nih.govrsc.orgmdpi.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. tandfonline.comtsijournals.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Multicomponent reactions are a powerful tool in this regard. rsc.org

Green Chemistry Approach Specific Method Advantages
Greener SolventsWater, Ethanol, Ionic Liquids. tandfonline.comjocpr.comReduced toxicity and environmental impact.
Catalysisβ-Cyclodextrin, Nanoparticles. rsc.orgmdpi.comCatalyst reusability, milder reaction conditions.
Energy EfficiencyMicrowave-assisted synthesis. tandfonline.comtsijournals.comShorter reaction times, reduced energy consumption.
Atom EconomyOne-pot, multicomponent reactions. rsc.orgMinimized waste, increased efficiency.

Q & A

Q. What are the optimal synthetic routes for preparing 8-quinolinyl 6-quinoxalinecarboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, such as coupling quinoxalinecarboxylic acid derivatives with 8-hydroxyquinoline precursors. Polar aprotic solvents (e.g., DMF or DMSO) enhance reactant solubility and reaction kinetics . Key optimization parameters include:

  • Temperature : Maintaining 60–80°C to balance reaction rate and byproduct formation.
  • Catalysts : Using carbodiimides (e.g., EDC) or palladium-based catalysts for esterification or cross-coupling reactions .
  • Purification : Employing column chromatography or recrystallization to isolate the product with >95% purity.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • NMR : Confirm the quinoxaline ring (δ 8.5–9.0 ppm for aromatic protons) and quinoline substituents (δ 7.5–8.5 ppm). The ester carbonyl signal appears at ~170 ppm in 13C^{13}\text{C} NMR .
  • IR : Ester C=O stretching at 1720–1740 cm1^{-1} and aromatic C–H bending near 750 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) should align with the molecular formula (e.g., C18_{18}H11_{11}N3_3O2_2) .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

The compound’s quinoline and quinoxaline moieties enable dual interactions:

  • DNA intercalation : Planar aromatic systems insert between DNA base pairs, disrupting replication (observed in ethidium bromide displacement assays) .
  • Enzyme inhibition : The carboxylate group chelates metal ions in metalloenzyme active sites (e.g., matrix metalloproteinases), validated via kinetic assays showing KiK_i values < 10 µM .
  • Contradictions : Variable IC50_{50} values across studies may arise from assay conditions (e.g., pH affecting ionization) or competing binding modes .

Q. How can enantioselective synthesis of this compound derivatives be achieved for chiral drug discovery?

  • Ligand design : Use 8-quinolinyl oxazoline ligands (e.g., 8-Quinox) in nickel-catalyzed reductive carbamoyl-alkylation reactions to achieve enantiomeric excess (ee) > 90% .
  • Solvent effects : Chiral solvents (e.g., (R)- or (S)-limonene) enhance asymmetric induction .
  • Stereochemical analysis : Circular dichroism (CD) and X-ray crystallography confirm absolute configurations .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of quinoxaline-quinoline hybrids?

  • Systematic variation : Modify substituents (e.g., electron-withdrawing groups on quinoxaline) and assess impacts on bioactivity. For example, trifluoromethyl groups improve metabolic stability but may reduce solubility .
  • Computational modeling : Density functional theory (DFT) predicts binding affinities to targets like topoisomerase II, reconciling discrepancies between in vitro and cellular assays .
  • High-throughput screening : Use fragment-based libraries to identify synergistic substituents enhancing both potency and pharmacokinetics .

Key Methodological Recommendations

  • Synthetic challenges : Monitor reaction progress via TLC (Rf_f = 0.4 in ethyl acetate/hexane) to prevent over-esterification .
  • Biological assays : Use fluorescence polarization to quantify DNA binding affinity and distinguish intercalation vs. groove binding .
  • Troubleshooting : If crystallization fails, employ solvent diffusion methods with dichloromethane/hexane mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.